![molecular formula C17H25N3O3 B2697369 tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate CAS No. 1286263-53-3](/img/structure/B2697369.png)
tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-isonicotinoylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while reduction could produce various reduced derivatives .
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Overview : One of the primary applications of tert-butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate is in the field of neuroprotection. Research indicates that this compound exhibits antioxidant properties that can reduce neuronal damage and preserve cognitive function.
Mechanism : The compound scavenges free radicals, thereby maintaining redox balance within neuronal cells. This activity is crucial in mitigating oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Animal Studies :
- Models Used : Rodent models (mice and rats) are commonly employed to study the effects of this compound on induced neurodegenerative conditions.
- Administration Routes : The compound is typically administered orally or intraperitoneally.
- Assessment Methods : Cognitive function, motor coordination, and memory are evaluated through behavioral tests, while biochemical assays measure oxidative stress markers like malondialdehyde and glutathione levels.
Overview : The antioxidant capabilities of this compound are significant for its role in neuroprotection. It has been shown to reduce oxidative stress markers effectively.
Case Studies :
- In studies involving cell cultures exposed to amyloid beta peptide (Aβ), the compound demonstrated a reduction in cell death and inflammation markers such as TNF-α, indicating a protective effect against neurotoxic agents .
While current findings are promising, further studies are necessary to fully understand the biological effects and therapeutic potential of this compound. Future research may focus on:
- Long-term Efficacy : Evaluating the long-term effects of the compound in chronic models of neurodegeneration.
- Mechanistic Studies : Investigating specific pathways through which the compound exerts its neuroprotective effects.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human populations.
Mecanismo De Acción
The mechanism of action of tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate include:
- tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate
- tert-Butyl [(1-cinnamoylpiperidin-4-yl)methyl]carbamate
- tert-Butyl [(1-furoylpiperidin-4-yl)methyl]carbamate
Uniqueness
What sets this compound apart from these similar compounds is its unique isonicotinoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Actividad Biológica
Tert-butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate, also referred to as M4 , is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and potential applications in treating AD.
M4 exhibits multiple mechanisms that contribute to its biological activity:
- Inhibition of β-secretase and Acetylcholinesterase : M4 acts as an inhibitor of β-secretase 1, with an IC50 value of 15.4 nM , and acetylcholinesterase, with a Ki value of 0.17 μM . These actions help prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in the pathogenesis of AD .
- Reduction of Inflammatory Markers : In vitro studies have shown that M4 can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in astrocytes exposed to Aβ . This suggests a potential neuroprotective effect by mitigating inflammation associated with neurodegeneration.
- Cell Viability Enhancement : M4 has been demonstrated to enhance the viability of astrocytes in the presence of Aβ 1-42. When astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with M4 improved viability from 43.78% to 62.98% .
In Vitro Studies
In vitro assessments have provided critical insights into the efficacy of M4:
- Aβ Aggregation Inhibition : M4 showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM, indicating strong anti-amyloidogenic properties .
- Oxidative Stress Modulation : The compound was evaluated for its effects on oxidative stress induced by scopolamine. Results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative damage, suggesting antioxidant properties .
In Vivo Studies
In vivo studies have complemented the in vitro findings:
- In a scopolamine-induced model of oxidative stress, M4 demonstrated moderate protective effects but did not show statistically significant differences compared to controls treated with galantamine. This may be attributed to the bioavailability issues of M4 within the brain .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
Property | Value |
---|---|
Molecular Weight | 214.30 g/mol |
Log P (octanol-water) | 1.05 - 2.71 |
BBB Permeability | Yes |
GI Absorption | High |
CYP Inhibition | No |
These properties indicate that M4 is likely to be well absorbed and can penetrate the blood-brain barrier, making it a candidate for central nervous system applications .
Propiedades
IUPAC Name |
tert-butyl N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-12-13-6-10-20(11-7-13)15(21)14-4-8-18-9-5-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBISXLGHESNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.